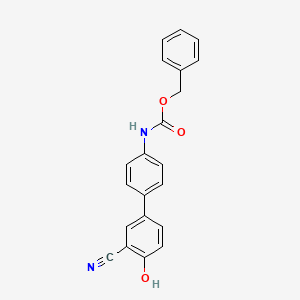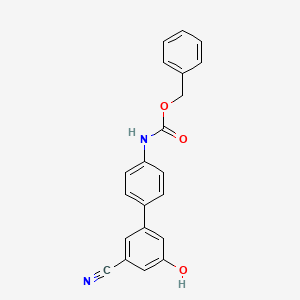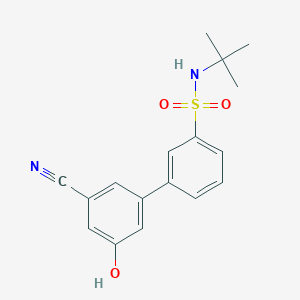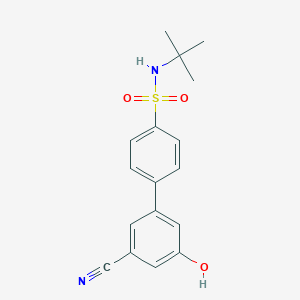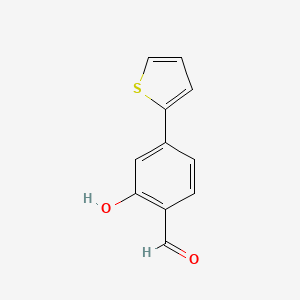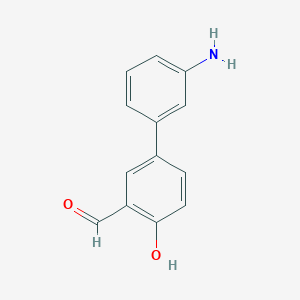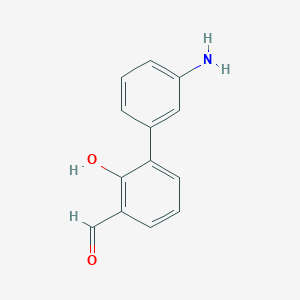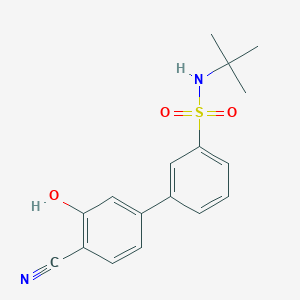
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol is an organic compound with a complex structure that includes a phenyl ring substituted with a t-butylsulfamoyl group, a cyano group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 3-t-Butylsulfamoylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the ortho position relative to the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 5-(3-t-Butylsulfamoylphenyl)-2-cyanobenzaldehyde.
Reduction: 5-(3-t-Butylsulfamoylphenyl)-2-aminophenol.
Substitution: 5-(3-t-Butylsulfamoylphenyl)-2-bromophenol.
科学的研究の応用
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways by binding to receptors or other proteins involved in signal transduction.
類似化合物との比較
Similar Compounds
5-(3-t-Butylsulfamoylphenyl)-2-aminophenol: Similar structure but with an amine group instead of a cyano group.
5-(3-t-Butylsulfamoylphenyl)-2-bromophenol: Similar structure but with a bromine atom instead of a cyano group.
Uniqueness
5-(3-t-Butylsulfamoylphenyl)-2-cyanophenol is unique due to the presence of both a cyano group and a hydroxyl group on the phenyl ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
IUPAC Name |
N-tert-butyl-3-(4-cyano-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-6-4-5-12(9-15)13-7-8-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOXHYVIPVSDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
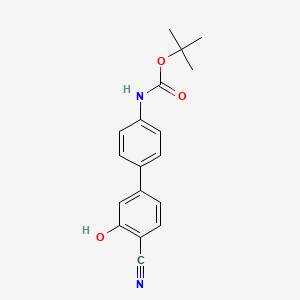
![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6377380.png)
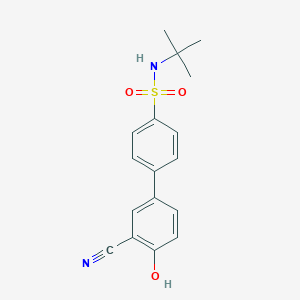
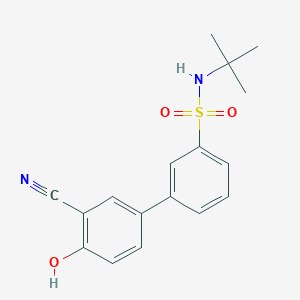
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6377396.png)
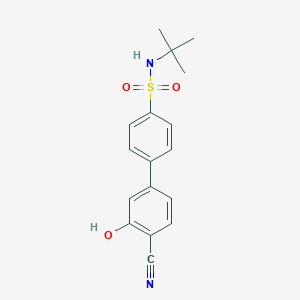
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6377404.png)
